7-Epi Clindamycin Hydrochloride
Description
Properties
Molecular Formula |
C₁₈H₃₄Cl₂N₂O₅S |
|---|---|
Molecular Weight |
461.44 |
Synonyms |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]_x000B_carbonyl]amino]-1-thio-D-erythro-α-D-galactooctopyranoside Hydrochloride; (2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-_x000B_pyrrolidinyl)carbonyl]amino]-1 |
Origin of Product |
United States |
Stereochemical Characterization and Isomerism of 7 Epi Clindamycin Hydrochloride
Structural Distinctions Between Clindamycin (B1669177) and 7-Epi Clindamycin at the C7 Position
Clindamycin and its epimer, 7-Epi Clindamycin, are structurally identical with the exception of the stereochemical configuration at the C7 position of the lincosamide sugar moiety. In clindamycin, the chlorine atom at the C7 position is oriented in the (R)-configuration. Conversely, in 7-Epi Clindamycin, this chlorine atom assumes the (S)-configuration. This inversion of stereochemistry at a single chiral center is the defining difference between the two molecules, leading to their classification as epimers.
| Compound | IUPAC Name | C7 Configuration |
| Clindamycin | methyl 7-chloro-6,7,8-trideoxy-6-{[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]formamido}-1-thio-L-threo-α-D-galacto-octopyranoside | (7R) |
| 7-Epi Clindamycin | methyl 7-chloro-6,7,8-trideoxy-6-{[(2S,4R)-1-methyl-4-propylpyrrolidin-2-yl]formamido}-1-thio-D-erythro-α-D-galacto-octopyranoside | (7S) |
Configurational Analysis of Chiral Centers in 7-Epi Clindamycin (e.g., C-6, C-7, C-1', C-3')
The complex structure of 7-Epi Clindamycin features multiple chiral centers, each contributing to its unique stereochemical identity. A thorough analysis of these centers is crucial for a complete understanding of its molecular architecture. The key chiral centers and their configurations in 7-Epi Clindamycin are as follows:
C-6: This carbon atom, to which the amino acid moiety is attached, retains the (S)-configuration, identical to that in clindamycin.
C-7: As the point of epimerization, the C-7 carbon in 7-Epi Clindamycin possesses the (S)-configuration, distinguishing it from the (R)-configuration in clindamycin.
C-1': Located in the pyrrolidine (B122466) ring of the proline moiety, this chiral center maintains the (2S)-configuration.
C-3': Also within the pyrrolidine ring, the C-3' carbon has the (4R)-configuration.
The consistent stereochemistry at C-6, C-1', and C-3' underscores that the epimerization is specific to the C7 position. The following table summarizes the stereochemical assignments for these key chiral centers.
| Chiral Center | Configuration in 7-Epi Clindamycin |
| C-6 | S |
| C-7 | S |
| C-1' | S |
| C-3' | R |
Stereochemical Pathways Leading to 7-Epimer Formation (e.g., Nucleophilic Substitution, Hydrolysis)
The formation of 7-Epi Clindamycin is primarily understood to occur as a byproduct during the synthesis of clindamycin. The key synthetic step involves the chlorination of lincomycin (B1675468), the natural precursor to clindamycin. This reaction typically proceeds via a nucleophilic substitution mechanism.
Nucleophilic Substitution: The conversion of the hydroxyl group at the C7 position of lincomycin to a chlorine atom is the critical transformation. This reaction is often carried out using a chlorinating agent such as thionyl chloride or a Vilsmeier reagent. The reaction at the C7 chiral center is susceptible to changes in stereochemistry. It is proposed that the formation of 7-Epi Clindamycin can occur through a competing SN2 (bimolecular nucleophilic substitution) reaction pathway. An SN2 reaction inherently proceeds with an inversion of configuration at the chiral center. While the desired product, clindamycin, is formed with retention or inversion depending on the specific reagents and reaction conditions, a parallel SN2 pathway can lead to the formation of the 7-epimer.
While hydrolysis of clindamycin has been mentioned in some contexts, its direct role in the epimerization at the C7 position to form 7-Epi Clindamycin is not well-documented in the scientific literature. The primary route for the formation of this impurity is believed to be during the initial synthesis and chlorination process.
Epimerization Mechanisms and Equilibrium Considerations
The precise mechanism of epimerization at the C7 position during clindamycin synthesis is a subject of detailed chemical investigation. The formation of the 7-epimer is likely influenced by several factors, including the choice of chlorinating agent, solvent, temperature, and the presence of any catalysts.
It is plausible that the reaction may proceed through an intermediate that allows for the loss of stereochemical integrity at the C7 position. For instance, the formation of a transient carbocation or a species with a planar geometry at C7 could lead to the subsequent attack of the chloride nucleophile from either face, resulting in a mixture of both epimers.
Synthetic Methodologies and Chemical Derivatization of 7 Epi Clindamycin Hydrochloride
Chemical Routes to 7-Epi Clindamycin (B1669177) Hydrochloride Production
The conversion of the parent compound, Lincomycin (B1675468), to 7-Epi Clindamycin Hydrochloride is not a direct process but rather a multi-step synthesis that often involves the initial formation of Clindamycin followed by or concurrent with epimerization at the 7-position.
Mitsunobu Reaction for Stereospecific Epimerization
The Mitsunobu reaction is a powerful tool in organic synthesis for achieving stereochemical inversion at a chiral center. organic-chemistry.orgwikipedia.org In the context of 7-Epi Clindamycin synthesis, this reaction can be employed to invert the stereochemistry of the hydroxyl group at the C-7 position of a suitable lincomycin-derived precursor. nih.gov
The reaction typically involves an alcohol, a nucleophile (often an acidic compound like a carboxylic acid), a phosphine (B1218219) (such as triphenylphosphine, PPh₃), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.orgtcichemicals.com The mechanism proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophile in an Sₙ2 fashion, resulting in a clean inversion of configuration. organic-chemistry.org For instance, a protected lincomycin derivative can be subjected to Mitsunobu conditions using a suitable acid, followed by hydrolysis of the resulting ester to yield the 7-epimerized alcohol. nih.gov
Table 1: Key Reagents in the Mitsunobu Reaction
| Reagent Type | Examples | Function |
|---|---|---|
| Alcohol | Protected Lincomycin derivative | Substrate with the stereocenter to be inverted |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Oxidant, facilitates the reaction |
This table summarizes the general components of a Mitsunobu reaction applicable to the epimerization of lincomycin derivatives.
Sₙ1 Chlorination Processes
The synthesis of Clindamycin itself from Lincomycin involves the replacement of the 7-hydroxyl group with a chlorine atom. patsnap.comgoogle.com This chlorination can proceed through various mechanisms, and under certain conditions, can lead to the formation of the 7-epi isomer as a significant impurity. patsnap.com
One common method involves the use of a Vilsmeier reagent, generated from reagents like phosphorus oxychloride and dimethylformamide (DMF). google.com While the primary goal is the Sₙ2 substitution to produce Clindamycin, elevated reaction temperatures can favor Sₙ1-type pathways. patsnap.com An Sₙ1 mechanism would proceed through a carbocation intermediate at the C-7 position. The subsequent attack by the chloride ion can occur from either face of the planar carbocation, leading to a mixture of both Clindamycin (with retention/inversion depending on the specific pathway) and 7-Epi Clindamycin (with inversion of stereochemistry). patsnap.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov While not a direct route to this compound, these reactions have been utilized in the synthesis of lincomycin derivatives where the C-7 position is modified. nih.gov For example, a 7-mercaptolincomycin derivative has been coupled with aryl halides using a palladium catalyst. nih.gov This demonstrates the feasibility of using palladium catalysis to introduce various functionalities at the C-7 position, which could be a strategic step in a synthetic route leading to 7-Epi Clindamycin or its analogs. The choice of ligands and reaction conditions is crucial for the efficiency and selectivity of these transformations. researchgate.netyoutube.com
Precursor Compounds and Intermediate Derivatization Strategies
The primary precursor for the synthesis of 7-Epi Clindamycin is Lincomycin, a naturally occurring antibiotic. nih.gov The synthetic process requires strategic manipulation of the functional groups on the Lincomycin molecule.
A key strategy involves the use of protecting groups, particularly for the hydroxyl groups, to ensure that chemical modifications occur at the desired position. Silylation, the introduction of a silyl (B83357) ether group (e.g., trimethylsilyl, TMS), is a common method to protect the hydroxyl groups at the C-2, C-3, and C-4 positions of the lincomycin sugar moiety. nih.gov This leaves the C-7 hydroxyl group available for subsequent reactions like chlorination or activation for the Mitsunobu reaction. nih.gov
Table 2: Common Precursors and Intermediates
| Compound Name | Role in Synthesis |
|---|---|
| Lincomycin | Starting material |
| 2,3,4-tris-O-(trimethylsilyl)lincomycin | Protected intermediate for selective C-7 modification |
| 7-O-methanesulfonyl-2,3,4-tris-O-(trimethylsilyl)lincomycin | Intermediate activated for Sₙ2 displacement |
This table outlines the key compounds involved in the synthetic pathway towards this compound.
Isolation and Purification Techniques in Synthetic Schemes
The final step in any synthetic sequence is the isolation and purification of the target compound. Due to the structural similarity between Clindamycin, 7-Epi Clindamycin, and other related substances, their separation can be challenging. nih.govnih.gov
Chromatographic methods are essential for this purpose. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for separating these closely related compounds. nih.gov A typical method might employ a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724). nih.gov The pH of the mobile phase and the column temperature are critical parameters that are optimized to achieve good separation. nih.gov Other chromatographic techniques may also be employed during the isolation of intermediates in the synthetic process. nih.gov In some cases, purification can also be achieved through crystallization. google.comwipo.int
Evaluation of Synthetic Route Efficiency and Stereochemical Control
When using methods like the Mitsunobu reaction, the stereochemical control is generally high, leading to a clean inversion of the alcohol's configuration. organic-chemistry.org However, the reaction can have drawbacks, such as the formation of byproducts that can be difficult to remove. tcichemicals.com
In chlorination processes, controlling the reaction conditions is paramount to influence the ratio of Clindamycin to its 7-epimer. patsnap.com Lower temperatures generally favor the desired Sₙ2 pathway for Clindamycin synthesis, while higher temperatures can increase the proportion of the 7-Epi Clindamycin impurity via an Sₙ1 mechanism. patsnap.com The choice of chlorinating agent and solvent system also plays a significant role. google.com The development of a robust synthetic process requires careful optimization of these parameters to maximize the yield of the desired epimer while minimizing the formation of other impurities.
Microbiological Activity and Spectrum in Preclinical Studies
In Vitro Bacteriostatic and Bactericidal Efficacy
Specific data on the in vitro bacteriostatic and bactericidal efficacy of 7-Epi Clindamycin (B1669177) Hydrochloride is not documented in the available literature. For the parent compound, clindamycin, its action is primarily bacteriostatic, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit. nih.gov This action can become bactericidal at higher concentrations against certain susceptible organisms. researchgate.net
Antimicrobial Spectrum Against Key Bacterial Pathogens
A defined antimicrobial spectrum specifically for 7-Epi Clindamycin Hydrochloride has not been published. The spectrum of clindamycin is well-established and is detailed below for informational purposes.
Clindamycin demonstrates potent activity against a range of Gram-positive aerobic cocci. This includes methicillin-susceptible Staphylococcus aureus and various Streptococcus species, such as Streptococcus pneumoniae and Streptococcus pyogenes. nih.gov It is often considered an alternative for treating infections caused by these organisms, particularly in patients with penicillin allergies. nih.gov
A hallmark of clindamycin's activity is its broad coverage of anaerobic bacteria, including Gram-positive and Gram-negative species. nih.gov It is effective against many species in the Bacteroides fragilis group and is active against Clostridium perfringens. nih.govdrugs.com
Clindamycin is known to be effective against Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in the pathogenesis of acne vulgaris. drugbank.com This activity is a basis for its topical use in dermatology.
Activity Against Specific Non-Bacterial Microorganisms in Research Models (e.g., Pneumocystis jiroveci, Plasmodium falciparum)
There is no available information on the activity of this compound against non-bacterial microorganisms. Clindamycin, often in combination with other agents, has been studied for its activity against certain protozoa. It has shown efficacy against the malaria parasite Plasmodium falciparum and is used as an alternative therapy for Pneumocystis jiroveci pneumonia (PJP), particularly in patients who cannot tolerate standard treatments. sigmaaldrich.comnih.gov
Minimum Inhibitory Concentration (MIC) Determinations in Research Settings
Specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of microorganisms are not available in published research. For clindamycin, MIC values are crucial for determining the susceptibility of bacterial isolates. For instance, for Staphylococcus spp., an MIC of ≤0.5 mcg/mL is generally considered susceptible. nih.gov
Table of MIC Data for Clindamycin (for reference)
| Organism | MIC Range (mcg/mL) |
| Staphylococcus aureus (susceptible) | ≤0.5 |
| Streptococcus pneumoniae (susceptible) | ≤0.25 |
| Bacteroides fragilis group | 0.06 - >128 |
| Clostridium perfringens | ≤0.12 - 4 |
| Note: This table represents data for Clindamycin, not this compound, and is for illustrative purposes only. Actual MIC values can vary significantly between strains. |
Mechanisms of Antimicrobial Resistance Pertaining to 7 Epi Clindamycin and Lincosamides
Ribosomal RNA Methylation and erm Gene Induction
The primary mechanism of acquired resistance to lincosamides, including clindamycin (B1669177) and its epimer 7-Epi Clindamycin, involves the modification of the ribosomal target site. This modification is most commonly achieved through the action of enzymes encoded by erythromycin (B1671065) ribosome methylase (erm) genes. nih.govrcsb.org These enzymes, which are a family of RNA methyltransferases, catalyze the dimethylation of a specific adenine (B156593) residue (A2058 in E. coli numbering) within the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. nih.govnih.gov This methylation alters the conformational structure of the ribosome, which in turn significantly reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. rcsb.orgnih.gov This shared mechanism of resistance is responsible for the MLSB phenotype, where bacteria exhibit cross-resistance to all three classes of antibiotics. nih.gov
The expression of erm genes can be either constitutive or inducible. asm.org In constitutive resistance, the methylase is continuously produced, leading to a consistently high level of resistance. In contrast, inducible resistance requires the presence of an inducing agent, typically a macrolide antibiotic like erythromycin. nih.govasm.org The presence of the inducer triggers the translation of the erm mRNA, leading to the production of the methylase enzyme and subsequent resistance to lincosamides and streptogramin B. nih.gov The erm genes are frequently located on mobile genetic elements such as plasmids and transposons, which facilitates their horizontal transfer between different bacterial species and contributes to the widespread dissemination of MLSB resistance. nih.govnih.gov Several subclasses of erm genes, including ermA, ermB, and ermC, have been identified in various pathogenic bacteria, with ermA and ermC being prominent in staphylococci. nih.gov Another gene, cfr (chloramphenicol-florfenicol resistance), encodes a methyltransferase that modifies a different site on the 23S rRNA (A2503), also conferring resistance to lincosamides, as well as other antibiotic classes. nih.govannlabmed.org
Alterations in Ribosomal Proteins
While ribosomal RNA methylation is the most prevalent mechanism of lincosamide resistance, alterations in ribosomal proteins can also contribute to reduced susceptibility. nih.govnih.gov Mutations in the genes encoding ribosomal proteins L4 and L22, which are components of the 50S ribosomal subunit, have been associated with resistance to macrolides and, to a lesser extent, lincosamides. nih.gov These proteins are located near the antibiotic binding site in the peptidyl transferase center. nih.gov
Mutations in these proteins can interfere with the binding of the antibiotic to the ribosome, thereby conferring resistance. For example, specific changes in the amino acid sequence of the L22 protein have been shown to affect the activity of macrolides, lincosamides, and streptogramins. nih.gov Similarly, alterations in the L4 protein have been linked to macrolide resistance. nih.gov While less common than erm-mediated resistance, these ribosomal protein mutations represent an alternative pathway for bacteria to evade the action of ribosome-targeting antibiotics. It has been reported that alterations in the conserved domains of ribosomal proteins L3 and L4 have been associated with linezolid (B1675486) resistance in enterococci. researchgate.net
Drug Efflux Pump Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. mdpi.comnih.gov This mechanism prevents the intracellular accumulation of the drug to a concentration high enough to inhibit its target, thereby conferring resistance. Efflux pumps are a significant cause of multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.gov
Several families of efflux pumps have been identified, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). nih.gov In the context of lincosamide resistance, specific efflux systems have been implicated. For instance, the msrA gene encodes an ABC transporter that confers resistance to macrolides and streptogramin B by an efflux mechanism. asm.org While primarily associated with macrolide resistance, this pump can sometimes contribute to low-level lincosamide resistance.
The lsa and vga genes, also encoding ABC transporters, have been identified as conferring resistance to lincosamides and streptogramin A. nih.gov The expression of these efflux pumps can be either intrinsic or acquired through horizontal gene transfer. Overexpression of these pumps, often due to mutations in regulatory genes, can lead to clinically significant levels of resistance.
Enzymatic Inactivation of the Compound
Another mechanism by which bacteria can resist the action of lincosamides is through enzymatic inactivation of the antibiotic molecule itself. This process involves the production of enzymes that chemically modify the antibiotic, rendering it unable to bind to its ribosomal target. rcsb.org
For lincosamides, the primary enzymes responsible for inactivation are lincosamide nucleotidyltransferases, encoded by the lnu (or lin) genes. nih.govfrontiersin.org These enzymes catalyze the adenylation (the addition of an adenylyl group) of the lincosamide molecule. rcsb.org For example, the LinA and LinB enzymes can adenylate the hydroxyl groups on the galactose ring of clindamycin, preventing it from binding to the ribosome. rcsb.org The genes encoding these inactivating enzymes are often found on mobile genetic elements, facilitating their spread among bacterial populations. While enzymatic inactivation is a recognized mechanism of resistance to aminoglycosides and β-lactams, it is also a relevant, though less common, mechanism for lincosamide resistance. eur.nl
Cross-Resistance Patterns with Macrolides and Streptogramins
A significant clinical challenge associated with lincosamide resistance is the phenomenon of cross-resistance with macrolides and streptogramin B antibiotics. nih.gov This is primarily due to the overlapping binding sites of these three antibiotic classes on the bacterial ribosome. nih.govnih.gov The most common mechanism underlying this cross-resistance is the MLSB phenotype, which results from the methylation of the 23S rRNA by erm enzymes. nih.gov
When the A2058 residue in the 23S rRNA is methylated, the binding of all three antibiotic classes is sterically hindered, leading to resistance to macrolides, lincosamides, and streptogramin B. rcsb.orgnih.gov This means that if a bacterial isolate is resistant to erythromycin (a macrolide) due to an inducible erm gene, it may appear susceptible to clindamycin in vitro. However, upon exposure to clindamycin during therapy, the expression of the erm gene can be induced, leading to clinical failure. nih.gov This necessitates specific laboratory tests, such as the D-test, to detect this inducible resistance pattern. nih.gov
It is important to note that not all macrolide resistance mechanisms confer cross-resistance to lincosamides. For example, resistance mediated by the mef gene, which encodes an efflux pump specific for macrolides, does not result in clindamycin resistance. frontiersin.org
Inducible Clindamycin Resistance Phenotypes (e.g., D-Test Methodologies)
Inducible resistance to clindamycin is a critical consideration in clinical microbiology and is most commonly associated with the MLSB phenotype. microbeonline.com This type of resistance is not detected by standard susceptibility testing methods, which can lead to inappropriate treatment with clindamycin and subsequent clinical failure. who.intslideshare.net The D-test is a simple and reliable disk diffusion method used to detect inducible clindamycin resistance in staphylococci and streptococci. asm.orgscielo.br
The principle of the D-test involves placing an erythromycin disk in close proximity to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. microbeonline.com Erythromycin is a potent inducer of erm gene expression. asm.org If the isolate possesses an inducible erm gene, the erythromycin diffusing from its disk will induce the production of the methylase enzyme in the surrounding bacteria. This, in turn, will confer resistance to clindamycin. As a result, the zone of inhibition around the clindamycin disk will be flattened or blunted on the side adjacent to the erythromycin disk, creating a characteristic "D" shape. asm.orgwho.int A positive D-test indicates the presence of inducible clindamycin resistance, and clindamycin should not be used for treatment, regardless of the initial susceptibility result. who.int
The Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all staphylococcal isolates that are resistant to erythromycin but appear susceptible to clindamycin. microbeonline.com
Table 1: Interpretation of the D-Test
| D-Test Result | Appearance | Interpretation | Clinical Implication |
| Positive | Flattening of the clindamycin inhibition zone ("D" shape) adjacent to the erythromycin disk. asm.org | Inducible MLSB resistance. asm.org | Clindamycin treatment may fail; report as resistant. slideshare.net |
| Negative | Circular zone of inhibition around the clindamycin disk. asm.org | True clindamycin susceptibility. | Clindamycin may be an appropriate treatment option. |
| Resistant | No zone of inhibition around the clindamycin disk. | Constitutive MLSB resistance or other resistance mechanism. | Clindamycin is not an effective treatment. |
Molecular Epidemiology of Resistance in Preclinical Isolates
The molecular epidemiology of lincosamide resistance reveals the prevalence and spread of specific resistance genes and mobile genetic elements within bacterial populations. Studies have shown that erm genes are the most common determinants of MLSB resistance in staphylococci. nih.gov In Staphylococcus aureus and coagulase-negative staphylococci (CoNS), ermA and ermC are the most frequently identified erm genes. nih.gov
The ermA gene is often located on the transposon Tn554, which can integrate into the bacterial chromosome. nih.gov In contrast, ermC is typically found on small plasmids. nih.gov The presence of these genes on mobile genetic elements facilitates their transfer between different staphylococcal species and even to other genera, contributing to the reservoir of resistance. nih.govnih.gov
In streptococci, the ermB gene is a more common cause of MLSB resistance. nih.gov The molecular characterization of resistance determinants in preclinical isolates is crucial for understanding the evolution and dissemination of resistance, tracking the spread of resistant clones, and informing infection control strategies. The prevalence of different resistance mechanisms can vary geographically and over time, highlighting the importance of ongoing surveillance. For instance, studies in China have shown a high prevalence of clindamycin and erythromycin resistance in Streptococcus agalactiae, with ermB being a major contributing factor. frontiersin.org
Table 2: Common Genes Associated with Lincosamide Resistance
| Gene | Resistance Mechanism | Associated Phenotype | Common Bacterial Genera |
| ermA | Ribosomal RNA methylation nih.gov | Inducible or Constitutive MLSB | Staphylococcus nih.gov |
| ermB | Ribosomal RNA methylation nih.gov | Inducible or Constitutive MLSB | Streptococcus, Enterococcus nih.govnih.gov |
| ermC | Ribosomal RNA methylation nih.gov | Inducible or Constitutive MLSB | Staphylococcus nih.gov |
| cfr | Ribosomal RNA methylation nih.gov | PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A) | Staphylococcus, Enterococcus, Bacillus nih.gov |
| lnu(A)/lin(A) | Enzymatic inactivation (nucleotidylation) nih.gov | Lincosamide resistance | Staphylococcus, Streptococcus frontiersin.org |
| lsa | Efflux pump nih.gov | Lincosamide, Streptogramin A resistance | Enterococcus |
| vga | Efflux pump nih.gov | Lincosamide, Streptogramin A resistance | Staphylococcus |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation of 7-Epi Clindamycin (B1669177) Hydrochloride from clindamycin and other related substances. nih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of robust HPLC methods is essential for the routine analysis of 7-Epi Clindamycin Hydrochloride. These methods are validated to ensure they are specific, linear, accurate, precise, and robust. nih.govusp.org
Reversed-phase HPLC is the predominant mode of separation for clindamycin and its impurities. nih.govnih.gov Octadecylsilane (B103800) (ODS or C18) bonded silica (B1680970) columns are widely used as the stationary phase. nih.govnih.govresearchgate.net These non-polar stationary phases provide effective separation of the relatively polar lincosamide antibiotics. Other stationary phases like octylsilane (B1236092) (C8) and cyano (CN) columns have also been utilized in specific applications. usp.orgscirp.orgresearchgate.net The choice of stationary phase is critical for achieving the desired selectivity and resolution between this compound and other closely related compounds.
A study developing a liquid chromatography method for the separation of clindamycin from its related substances, including 7-epiclindamycin, utilized a Hypersil ODS, 5 µm, 250 x 4.6 mm i.d. column. nih.gov Another method for determining clindamycin in pharmaceuticals also employed an octadecylsilane column. nih.gov Furthermore, a gradient reversed-phase HPLC method for the analysis of Clindamycin Phosphate (B84403) Injection used a Zorbax Eclipse XDB C8, 80Å, (250 × 4.6) mm, 5 µm column. usp.org
The mobile phase composition is a key parameter that is optimized to achieve efficient separation. It typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The pH of the aqueous buffer is a critical factor influencing the retention and selectivity of the analytes. For instance, a mobile phase comprising acetonitrile, a phosphate buffer (pH 6.0), and water in a 35:40:25 (v/v) ratio has been successfully used. nih.gov In some methods, ion-pairing agents like tetra-n-butylammonium hydrogen sulfate (B86663) or sodium pentane (B18724) sulfonate are added to the mobile phase to enhance the retention and separation of the ionized analytes. nih.govnih.gov
Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often employed to improve the separation of complex mixtures of impurities and to reduce the analysis time. usp.org For example, a finalized OI procedure for Clindamycin Phosphate Injection utilizes a gradient flow. usp.org
Table 1: Examples of Mobile Phase Compositions for Clindamycin Analysis
| Mobile Phase Components | Ratio (v/v/v) | pH | Reference |
| Acetonitrile, Phosphate Buffer, Water | 35:40:25 | 6.0 | nih.gov |
| Potassium Phosphate Buffer, Acetonitrile, Tetrahydrofuran | 20:75:5 | 3.0 | scirp.org |
| 0.02M Disodiumhydrogen Phosphate Buffer, Acetonitrile | 71:29 | 2.9 | core.ac.uk |
| Phosphate Buffer, Acetonitrile | 50:50 | 6.0 | researchgate.net |
| Acetonitrile, 0.1 M Potassium Dihydrogenphosphate Buffer | 225:775 | 2.50 | researchgate.net |
Ultraviolet (UV) detection is the most common detection strategy for the analysis of clindamycin and its impurities. nih.govnih.gov The detection wavelength is typically set at a low UV wavelength, such as 195 nm, 210 nm, or 214 nm, as clindamycin and its related compounds lack a strong chromophore in the higher UV region. nih.govnih.govcore.ac.ukpsu.edu A Photodiode Array (PDA) detector can also be used, which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. usp.org For instance, the determination of clindamycin phosphate in Clindamycin Phosphate Injection was carried out using HPLC-UV with a PDA detector. usp.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of impurities. nih.govgoogle.com High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), provides accurate mass measurements, which can be used to determine the elemental composition of an impurity. google.comhpst.cz
In the analysis of clindamycin, LC-MS has been instrumental in identifying unknown impurities. nih.govgoogle.com For example, two previously unknown impurities in clindamycin hydrochloride raw material were identified as a clindamycin isomer and dehydroclindamycin (B12078155) using mass spectrometry and NMR spectroscopy. nih.gov LC-MS analysis of clindamycin hydrochloride bulk drug has also been used to identify and characterize several related substances. google.com This technique is particularly valuable for identifying impurities present at low levels, as mandated by regulatory authorities. hpst.cz
Spectroscopic and Spectrometric Characterization
While chromatographic techniques are essential for separation, spectroscopic and spectrometric methods provide crucial information for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are key techniques used for the definitive structural elucidation of clindamycin impurities. nih.govgoogle.com In one study, the structures of two unknown impurities were identified using a combination of mass spectrometry and NMR spectroscopy. nih.gov Another investigation utilized a high-resolution mass spectrometer and a 400MHz NMR spectrometer to identify impurities in clindamycin. google.com
Although clindamycin hydrochloride itself does not possess a strong UV absorption, spectrophotometric methods have been developed for its determination. psu.edu One such method involves the oxidation of the sulfur atom in the molecule, leading to the liberation of iodine, which can then be measured spectrophotometrically at 520 nm. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹HNMR, ¹³CNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of this compound. Both ¹HNMR (Proton NMR) and ¹³CNMR (Carbon-13 NMR) provide detailed information about the molecular structure, allowing for the unambiguous identification of this specific epimer.
In one study, high-resolution mass spectrometry identified an impurity as an isomer of clindamycin. google.com Subsequent NMR analysis, including ¹HNMR, ¹³CNMR, and COSY (Correlation Spectroscopy), was instrumental in confirming its identity as 7-epi-clindamycin. google.com The key differentiation lies in the stereochemistry at the 7-position of the clindamycin molecule. The NMR data revealed distinct chemical shifts and coupling constants for the protons and carbons in the vicinity of the C-7 chiral center, distinguishing it from clindamycin. For instance, in the ¹HNMR spectrum, the proton at the C-7 position (H-7) exhibits a different chemical shift and splitting pattern compared to that of clindamycin. google.com Similarly, the ¹³CNMR spectrum shows a unique resonance for the C-7 carbon. google.com
Table 1: Illustrative NMR Data for Distinguishing Clindamycin from 7-Epi Clindamycin
| Nucleus | Clindamycin Chemical Shift (ppm) | 7-Epi Clindamycin Chemical Shift (ppm) |
|---|---|---|
| H-7 | ~4.40 | Distinctly different shift |
| C-7 | ~58.3 | Distinctly different shift |
Note: Specific ppm values can vary based on the solvent and instrument used.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
While clindamycin and its related compounds, including this compound, exhibit relatively weak UV absorption, UV-Vis spectrophotometry can be employed for quantification, often in the lower UV region. psu.eduscirp.org The method's simplicity and cost-effectiveness make it a valuable tool for certain applications, although it may lack the specificity of chromatographic techniques. pmf.unsa.ba
Methods have been developed for the determination of clindamycin hydrochloride in pharmaceutical preparations using UV-Vis spectrophotometry. psu.edupmf.unsa.barsc.org One such method involves the reaction of the drug with potassium iodate (B108269) in an acidic medium, leading to the liberation of iodine, which can be measured spectrophotometrically at 520 nm. psu.edursc.org Another approach involves direct measurement at lower wavelengths, such as 210 nm. ijpbs.com The linearity of these methods is typically established over a specific concentration range, for example, 5-30 µg/mL. ijpbs.com However, it is important to note that these methods may not be able to differentiate between clindamycin and its closely related impurities like 7-Epi Clindamycin if their UV spectra are too similar. Therefore, UV-Vis spectrophotometry is often used in conjunction with other, more selective techniques for accurate impurity quantification. usp.org
Table 2: Parameters for a Typical UV-Vis Spectrophotometric Method for Clindamycin
| Parameter | Value |
|---|---|
| Wavelength (λmax) | 210 nm ijpbs.com |
| Linearity Range | 5-30 µg/mL ijpbs.com |
Impurity Analysis and Reference Standard Development
The control of impurities is a critical aspect of pharmaceutical quality control. For clindamycin, 7-Epi Clindamycin is a known related substance that must be monitored and quantified. google.com
Quantification of 7-Epi Clindamycin as an Impurity
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of 7-Epi Clindamycin as an impurity in clindamycin drug substances and products. nih.govrjeid.com HPLC methods offer the necessary specificity and sensitivity to separate and quantify closely related compounds. scirp.org The United States Pharmacopeia (USP) outlines methods for the analysis of clindamycin and its impurities, which include 7-Epi Clindamycin. usp.org
The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength. scirp.org For instance, a reversed-phase HPLC method might utilize a C18 or cyano column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile. scirp.orgresearchgate.net Detection is typically performed using a UV detector at a low wavelength, such as 210 nm, due to the weak chromophores of these compounds. scirp.org The validation of these methods includes assessing parameters like linearity, accuracy, precision, and the limit of quantitation (LOQ) for the impurity. usp.org The LOQ for impurities is often established at a low level, for example, 0.05% of the active pharmaceutical ingredient (API) concentration. usp.org
Control of Related Substances in Research Materials
The control of related substances in research materials is crucial to ensure the validity of scientific studies. The presence of unknown or unquantified impurities can significantly impact the interpretation of experimental results. Therefore, well-characterized reference standards for impurities like 7-Epi Clindamycin are essential. synzeal.com These reference standards are used to identify and quantify the impurity in test samples. usp.org
Pharmacopeias and other regulatory bodies provide guidelines for the control of related substances in pharmaceuticals. rjeid.com These guidelines often specify the acceptable limits for known and unknown impurities. For clindamycin, this includes monitoring for 7-Epi Clindamycin and other related compounds such as lincomycin (B1675468) and clindamycin B. usp.org The development and availability of certified reference standards for these impurities are critical for accurate analysis and ensuring the quality of research materials.
Green Chemistry Principles in Analytical Method Development
In recent years, there has been a growing emphasis on incorporating green chemistry principles into analytical method development to minimize the environmental impact of chemical analysis. nih.govrjeid.com This involves reducing the use of hazardous solvents and reagents, minimizing waste generation, and improving energy efficiency.
For the analysis of clindamycin and its related substances, there is a recognized need for more eco-friendly analytical methods. nih.govrjeid.com While HPLC is a powerful technique, traditional methods often use significant volumes of organic solvents like acetonitrile. researchgate.net Research is being directed towards developing "greener" HPLC methods that utilize more environmentally benign solvents, such as ethanol, or employ techniques that reduce solvent consumption, like miniaturized systems. researchgate.net
Spectrophotometric methods can also be designed with green chemistry principles in mind. For example, a validated green spectrophotometric kinetic method for the determination of Clindamycin Hydrochloride has been developed that is free of organic solvents. nih.gov This method is based on the reaction of the drug with potassium iodide and potassium iodate in an aqueous medium. nih.gov Such methods offer a more sustainable alternative for routine quality control analysis.
Structure Activity Relationship Sar Investigations of 7 Epi Clindamycin and Its Analogs
Correlating Stereochemistry at C7 with Biological Activity
The stereochemistry at the C7 position of the lincosamide scaffold is a pivotal determinant of the biological activity of clindamycin (B1669177) and its analogs. Clindamycin, a semi-synthetic derivative of lincomycin (B1675468), possesses a chlorine atom at C7 with an (R)-configuration, which is crucial for its enhanced antibacterial potency compared to its parent compound. The epimer, 7-epi clindamycin, features a (S)-configuration at this same position.
This seemingly minor change in the spatial arrangement of the C7 substituent has significant consequences for the molecule's interaction with its biological target, the 50S ribosomal subunit. The orientation of the C7 moiety influences how the drug fits into the binding pocket within the peptidyl transferase center (PTC) of the ribosome. nih.gov Studies on lincomycin and clindamycin have shown that the stereochemistry at C7 affects the interactions with the ribosomal RNA (rRNA). nih.gov While both clindamycin and lincomycin bind to the same pocket, the inverse stereochemistry at C7 in clindamycin leads to different interactions with the surrounding nucleotides. nih.gov
The biological activity of chiral natural compounds is often highly dependent on their stereochemistry, which can affect target binding, metabolism, and cellular uptake. mdpi.com For lincosamides, the specific configuration at C7 is a key factor driving their potency. mdpi.com The difference in activity between clindamycin and its 7-epimer underscores the high degree of stereospecificity required for optimal binding to the ribosome and subsequent inhibition of protein synthesis.
Impact of Functional Group Modifications on Ribosomal Binding Affinity
The binding of lincosamides to the ribosome is a complex process influenced by various functional groups on the molecule. nih.gov Clindamycin binds within the peptidyl transferase center of the 50S ribosomal subunit, making direct contact with the 23S rRNA. rcsb.org These interactions primarily involve hydrogen bonds and van der Waals forces. rcsb.org
Modifications to the core structure of clindamycin can significantly alter its ribosomal binding affinity and, consequently, its antibacterial efficacy. Key structural features and their impact include:
The α-MTL (methylthio-lincosamide) moiety: This sugar portion of the molecule is a primary determinant for targeting the ribosome. It interacts extensively with 23S rRNA nucleotides, positioning the drug at the entrance of the nascent peptide exit tunnel. nih.gov
The Pyrrolidine (B122466) Moiety: Modifications to the N-methyl-4-n-propyl-pyrrolidine ring can influence the drug's activity. For instance, replacing this group with a (2S-cis)-4-ethylpipecolamide led to the creation of pirlimycin, an analog with altered and, in some cases, improved antibacterial potency and metabolic profile. nih.gov
The C7 Position: As discussed, the chloro-substituent at C7 of clindamycin enhances its activity over lincomycin. The nature and stereochemistry of this functional group are critical.
Polyamines: The presence of polyamines, such as spermine, in the vicinity of the lincosamide binding pocket can positively influence the binding of clindamycin to the ribosome, increasing its affinity for the A-site. nih.govresearchgate.net
Research into clindamycin derivatives has shown that creating homo- and heterodimers can lead to compounds with significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov These findings highlight that strategic functional group modifications can broaden the antibacterial spectrum and combat resistance.
Computational Chemistry and Molecular Modeling Approaches
Computational methods have become indispensable tools for elucidating the molecular basis of action of antibiotics like 7-epi clindamycin hydrochloride and for guiding the design of new derivatives.
Molecular Docking Simulations with Ribosomal Targets
Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its target receptor. mdpi.comnih.gov In the context of 7-epi clindamycin, docking studies can model its interaction with the 50S ribosomal subunit. These simulations help to visualize how the (S)-configuration at C7 alters the binding pose compared to the (R)-configuration of clindamycin.
By analyzing the docking scores and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the ribosomal RNA nucleotides, researchers can rationalize the observed differences in biological activity. mdpi.com For example, docking can reveal steric clashes or the loss of key interactions that may occur with the C7 epimer, leading to a lower binding affinity. researchgate.net Studies have used docking to investigate the binding of clindamycin derivatives to a wide range of bacterial protein targets, identifying potential new avenues for these compounds. nih.govnih.gov
Molecular Dynamics Simulations to Understand Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the binding and the conformational changes that occur over time. nih.govyoutube.comyoutube.com For this compound, an MD simulation of its complex with the ribosome can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions with the rRNA.
MD simulations can be used to:
Assess the stability of the docked complex. mdpi.com
Analyze the network of hydrogen bonds and other interactions throughout the simulation.
Calculate the binding free energy, providing a more accurate estimation of binding affinity. metu.edu.tr
These simulations have been successfully employed to study the binding of clindamycin derivatives to various protein targets, confirming the stability of the interactions and providing insights into the binding dynamics. mdpi.comnih.gov
Predicting Novel Antibacterial Targets through SAR Analysis
The integration of SAR data with computational approaches can be a powerful strategy for identifying novel antibacterial targets. nih.gov By understanding which structural features of the clindamycin scaffold are essential for activity against its known ribosomal target, researchers can computationally screen for other bacterial proteins that may have binding sites complementary to these features.
A recent study utilized this approach by screening clindamycin derivatives against a large database of protein targets. mdpi.comnih.gov Through a combination of molecular docking and dynamics simulations, they identified several potential new targets, including the cell division protein FtsZ. nih.govnih.gov This suggests that clindamycin derivatives may have a broader mechanism of action than previously understood and opens up new possibilities for developing broad-spectrum antibacterial agents. nih.govnih.gov
Emerging Research Avenues and Future Directions for 7 Epi Clindamycin Hydrochloride
Development of Novel Lincosamide Derivatives with Modified Stereochemistry
The quest to overcome antibiotic resistance and broaden the therapeutic spectrum of existing drug classes has spurred significant interest in the synthesis of novel lincosamide derivatives. nih.gov A key strategy in this endeavor involves the modification of stereochemistry at critical positions of the lincosamide scaffold. The C-7 position, which differentiates clindamycin (B1669177) from its epimer, 7-Epi Clindamycin, has been a focal point for such synthetic efforts.
Researchers are exploring how stereochemical changes at this and other positions impact antibacterial potency and spectrum. Synthetic campaigns often involve coupling rationally designed, modified southern-half proline scaffolds with the northern-half aminooctose sugar component, known as 7-chloro-1-methylthiolincosamine (7-Cl-MTL). nih.gov This modular approach allows for the systematic introduction of stereochemical diversity. For instance, studies have focused on synthesizing novel lincomycin (B1675468) analogs with modifications at the C-6 and C-7 positions, utilizing reactions like the Mitsunobu reaction and SN2 reactions to control or invert stereochemistry.
The primary goals of these synthetic programs are to:
Enhance Potency: Develop derivatives with improved binding affinity to the bacterial ribosome, potentially overcoming resistance mechanisms.
Broaden Spectrum: Create analogs with activity against a wider range of pathogens, including Gram-negative bacteria, which are typically not susceptible to lincosamides. nih.govnih.gov
Combat Resistance: Design molecules that are poor substrates for resistance enzymes or that can effectively inhibit ribosomes even after modification by bacterial methyltransferases. nih.gov
The synthesis of these novel stereoisomers provides crucial structure-activity relationship (SAR) data, offering insights into the precise structural requirements for optimal antibacterial activity.
Role of 7-Epi Clindamycin in Mechanistic Studies of Ribosomal Function
Lincosamide antibiotics function by binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC), thereby inhibiting protein synthesis. biosynth.comnih.govwikipedia.org The precise orientation of the antibiotic within this binding pocket is critical for its inhibitory activity. 7-Epi Clindamycin serves as an important research tool in dissecting the intricacies of this interaction.
X-ray crystallography and chemical footprinting studies have shown that clindamycin binds to the 23S rRNA, interacting with key nucleotides such as A2058, A2451, and G2505. nih.govresearchgate.net The stereochemistry at the C-7 position is crucial for establishing the optimal conformation and interactions within the ribosomal binding site. The altered stereochemistry in 7-Epi Clindamycin is hypothesized to result in a different, likely less favorable, binding orientation. This can lead to:
Altered Ribosomal Complex Stability: While clindamycin's C-7 inverted stereochemistry (compared to lincomycin) is known to influence the stability of the ribosomal complex, the configuration of 7-Epi Clindamycin provides another point of comparison to understand these structural dynamics. nih.gov
By comparing the ribosomal binding and protein synthesis inhibition of clindamycin with that of 7-Epi Clindamycin, researchers can precisely map the steric and electronic requirements of the PTC. The epimer effectively acts as a molecular probe, helping to elucidate why the specific (7R)-hydroxyl configuration of clindamycin is essential for its high potency. These comparative studies are invaluable for understanding the fundamental mechanisms of ribosome-targeting antibiotics and for the rational design of new inhibitors.
Investigating the Antiviral or Antiparasitic Potential of Related Lincosamide Stereoisomers in Preclinical Models
Beyond their antibacterial properties, lincosamides have demonstrated activity against certain protozoan parasites. nih.govnih.gov Clindamycin, for example, is used in the treatment of infections caused by Toxoplasma gondii and has shown activity against Plasmodium species, the causative agents of malaria. nih.govnih.gov This established antiparasitic activity provides a strong rationale for investigating the potential of other lincosamide derivatives, including stereoisomers like 7-Epi Clindamycin, in this therapeutic area.
Emerging research is focused on exploring whether modifications to the lincosamide scaffold, particularly alterations in stereochemistry, could modulate this antiparasitic potential. The central hypothesis is that structural changes could fine-tune the molecule's selectivity, potentially enhancing its activity against parasitic targets while altering its effect on bacterial ribosomes. Preclinical investigations in this area would likely involve:
In Vitro Screening: Testing a library of lincosamide stereoisomers, including 7-Epi Clindamycin, against a panel of clinically relevant parasites (e.g., Leishmania spp., Trypanosoma spp., Plasmodium falciparum) and viruses to identify lead compounds.
Mechanism of Action Studies: For any active isomers, determining whether the mechanism of action is similar to the antibacterial mechanism (i.e., inhibition of parasitic ribosomes) or involves a novel target within the parasite or virus.
Preclinical Animal Models: Evaluating the efficacy of promising stereoisomers in established animal models of parasitic diseases like leishmaniasis, Chagas disease, or malaria. mdpi.comsciencedaily.com
While broad-spectrum antiviral activity for lincosamides has not been widely reported, the principle of repurposing and modifying existing drug scaffolds is a cornerstone of modern drug discovery. mdpi.comresearchgate.net Investigating the antiparasitic and antiviral potential of lincosamide stereoisomers represents a promising avenue for developing new therapies for infectious diseases.
Advanced Analytical Techniques for Trace Level Detection and Characterization
The chemical similarity between clindamycin and its stereoisomer, 7-Epi Clindamycin, presents a significant analytical challenge. As 7-Epi Clindamycin is often present as a process-related impurity in clindamycin hydrochloride preparations, highly specific and sensitive analytical methods are required for its detection, quantification, and characterization, often at trace levels. pharmaffiliates.com
High-Performance Liquid Chromatography (HPLC) is the most widely used technique. wikipedia.org Advanced methods often employ reversed-phase columns and are coupled with various detectors to achieve the necessary specificity and sensitivity.
| Technique | Column Example | Mobile Phase Component | Detection | Key Application |
| HPLC-UV | Reversed-Phase C8 or C18 | Acetonitrile (B52724), Phosphate (B84403) Buffer | UV/PDA at ~205 nm | Quantification of impurities, stability testing |
| HPLC-MS/MS | Reversed-Phase C18 | Methanol, Formic Acid | Mass Spectrometry | Trace level detection in complex matrices (e.g., environmental samples), structural confirmation |
| Capillary Electrophoresis (CE) | Fused-silica capillary | Phosphate Buffer, Organic Modifiers | UV | Chiral separation, enantiomeric purity analysis |
Table 1: Advanced Analytical Techniques for 7-Epi Clindamycin Hydrochloride
Recent developments in analytical chemistry have focused on optimizing these methods. For instance, HPLC methods with photodiode array (PDA) detectors are used for precise identification and quantification in pharmaceutical injections. mdpi.com For extremely low-level detection, such as in environmental water samples, methods based on solid-phase extraction (SPE) followed by HPLC-tandem mass spectrometry (HPLC-MS/MS) have been developed, achieving detection limits in the nanogram per liter range. nih.gov Furthermore, capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of various drugs, and lincosamides themselves have been explored as novel chiral selectors in this context, highlighting the importance of stereoisomer-specific analytical methods. nih.gov
Contributions to Understanding Antibiotic Resistance Evolution at a Molecular Level
The study of lincosamide stereoisomers like 7-Epi Clindamycin offers a unique window into the molecular mechanisms of antibiotic resistance. One of the most common forms of resistance to lincosamides is target-site modification, mediated by erm (erythromycin ribosome methylase) genes. researchgate.netnih.gov These genes encode enzymes that methylate an adenine (B156593) residue (A2058 in E. coli) in the 23S rRNA, which is a key binding site for clindamycin. researchgate.net This modification prevents the antibiotic from binding effectively to the ribosome.
The differential interaction of clindamycin and its epimers with both susceptible and resistant ribosomes can provide profound insights into the evolution and specificity of resistance enzymes. For example:
Probing Enzyme Specificity: By comparing how Erm methyltransferases act upon ribosomes bound with clindamycin versus 7-Epi Clindamycin, researchers can understand the steric constraints of the enzyme's active site. An enzyme that can dislodge clindamycin but not its epimer (or vice versa) would reveal critical details about its substrate recognition mechanism.
Differentiating Resistance Mechanisms: The susceptibility profile of an unknown resistant bacterial strain to a panel of lincosamide stereoisomers could serve as a diagnostic tool. For example, clindamycin susceptibility is already used to differentiate between resistance mediated by erm genes (which confers clindamycin resistance) and mef (macrolide efflux) genes (which does not). nih.gov Using a wider range of isomers could allow for even finer discrimination between different resistance mechanisms at a molecular level.
These studies contribute to a deeper understanding of how resistance evolves, providing a molecular basis for the design of next-generation antibiotics that can evade these resistance mechanisms. By using stereoisomers as chemical probes, scientists can better characterize the enemy and design more effective therapeutic strategies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of 7-Epi Clindamycin Hydrochloride in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) and microchip capillary electrophoresis (MCE) are widely used. For HPLC, buffer composition (e.g., 2.0 mmol/L HAc-NaAc) and injection time (e.g., 15 s) are critical for resolution . Thin-layer chromatography (TLC) is also employed for purity screening, though it lacks the precision of HPLC or MCE . The USP 31 method recommends liquid chromatography with clindamycin and lincomycin standards for comparative analysis .
Q. How can FTIR spectroscopy assess drug-excipient compatibility in formulations containing this compound?
- Methodological Answer : FTIR spectra of pure drug and drug-excipient physical mixtures are compared to identify shifts or disappearance of characteristic peaks (e.g., -OH, -NH, or -C=O groups). For example, clindamycin hydrochloride’s principal peaks (e.g., 1680 cm⁻¹ for carbonyl groups) should remain unaltered in compatible mixtures, as shown in preformulation studies .
Q. What factors influence the solubility profile of this compound, and how does this impact formulation design?
- Methodological Answer : Solubility varies with solvent polarity. Clindamycin hydrochloride is hydrophilic, showing high solubility in water (>50 mg/mL) but limited solubility in ethanol or acetone (<1 mg/mL) . This necessitates hydrophilic matrices for immediate-release formulations or liposomal encapsulation for targeted delivery .
Advanced Research Questions
Q. How should researchers design bioequivalence (BE) studies for this compound formulations to address regulatory requirements and pharmacokinetic variability?
- Methodological Answer : A randomized, single-dose, two-way crossover design with healthy volunteers is standard. Key parameters include:
- Population : 18–30-year-old males to minimize hormonal variability .
- Conditions : Fasting vs. fed states to assess food effects on absorption (e.g., Cₘₐₓ differences of ~3.64 mg/L vs. 3.55 mg/L under fasting) .
- Statistical Analysis : Use non-compartmental models (e.g., WinNonlin®) to calculate AUC₀–∞ and Cₘₐₓ, with 90% confidence intervals for bioequivalence .
Q. What methodological approaches resolve contradictions between in vitro release data and in vivo performance of controlled-release formulations?
- Methodological Answer :
- In Vitro-In Vivo Correlation (IVIVC) : Use dissolution media simulating gastrointestinal pH (e.g., 1.2 pH for stomach, 6.8 pH for intestine) to mirror in vivo conditions .
- Buoyancy Studies : Optimize sodium alginate (10–20% w/w) and HPMC K15M (15–25% w/w) to prolong gastric retention, ensuring in vitro buoyancy lag time <1 hour correlates with in vivo imaging data .
Q. How can chromatographic parameters be optimized to enhance separation efficiency and detection sensitivity for this compound?
- Methodological Answer :
- Buffer Optimization : 2.0 mmol/L HAc-NaAc improves peak symmetry in MCE, reducing analysis time to <1 minute .
- Voltage Adjustment : Separation voltages >1.5 kV in MCE reduce band broadening but may increase Joule heating, requiring temperature control .
- Detection : Contactless conductivity detection (C⁴D) enhances sensitivity for low-concentration samples (e.g., <1 µg/mL) .
Key Considerations for Advanced Studies
- Stability Testing : Accelerated conditions (40°C/75% RH) predict shelf-life by monitoring moisture content (<5%) and dissolution consistency (±5% deviation) .
- Prodrug Activation : For prodrugs like clindamycin phosphate, validate in vivo conversion rates using LC-MS/MS to quantify active clindamycin in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
